molecular formula C8H5F2N3 B13705576 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole

4-(3,5-Difluorophenyl)-1H-1,2,3-triazole

Cat. No.: B13705576
M. Wt: 181.14 g/mol
InChI Key: LRIMZNGRNOWNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. For instance, 3,5-difluorophenyl azide can be reacted with an alkyne in the presence of a copper(I) catalyst to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to other difluorophenyl compounds. Its ability to participate in “click chemistry” and form stable triazole rings makes it particularly valuable in various synthetic applications .

Properties

Molecular Formula

C8H5F2N3

Molecular Weight

181.14 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-2H-triazole

InChI

InChI=1S/C8H5F2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13)

InChI Key

LRIMZNGRNOWNOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.